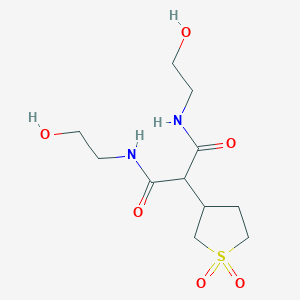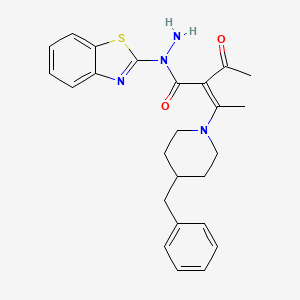
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-bis(2-hydroxyethyl)propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide is a synthetic organic compound that features a tetrahydrothiophene ring with a dioxido group and two hydroxyethyl groups attached to a propanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of Hydroxyethyl Groups: The hydroxyethyl groups are introduced through a nucleophilic substitution reaction, where ethylene oxide or a similar reagent reacts with the intermediate compound.
Formation of Propanediamide Backbone: The final step involves the formation of the propanediamide backbone through an amidation reaction, where the intermediate compound reacts with a suitable amine.
Industrial Production Methods
Industrial production of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide or thiol group.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ethylene oxide, alkyl halides.
Major Products
Oxidation Products: Sulfone, sulfoxide derivatives.
Reduction Products: Sulfide, thiol derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It is explored for use in the development of new materials, including polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido group and hydroxyethyl groups can form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-hydroxyethyl)acetamide
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-hydroxyethyl)urea
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-hydroxyethyl)propionamide
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide is unique due to its combination of a dioxido tetrahydrothiophene ring and two hydroxyethyl groups attached to a propanediamide backbone
Propiedades
Fórmula molecular |
C11H20N2O6S |
|---|---|
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)-N,N'-bis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C11H20N2O6S/c14-4-2-12-10(16)9(11(17)13-3-5-15)8-1-6-20(18,19)7-8/h8-9,14-15H,1-7H2,(H,12,16)(H,13,17) |
Clave InChI |
JBPRPMMLWZVNGV-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1C(C(=O)NCCO)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B15112793.png)
![2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15112796.png)
![11-[(3,3-Difluorocyclobutyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B15112801.png)
![2-phenyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B15112808.png)
![5-Bromo-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15112816.png)

![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15112839.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15112840.png)
![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B15112851.png)
![1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15112857.png)
![1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112883.png)

![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15112913.png)
![2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B15112914.png)
